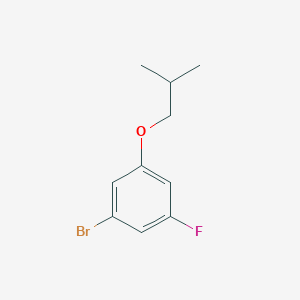

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQBKWNHHSDINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Part 1: Executive Summary & Chemical Identity

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is a specialized tri-substituted aromatic building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structure features three distinct functional handles—a bromine atom for cross-coupling, a fluorine atom for metabolic stability and electronic modulation, and an isobutoxy group (2-methylpropoxy) for lipophilic tuning.

This compound serves as a critical scaffold in the development of kinase inhibitors, GPCR ligands, and liquid crystal mesogens, where the precise spatial arrangement of hydrophobic and electronegative groups is essential for binding affinity.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene |

| Common Synonyms | 1-Bromo-3-fluoro-5-isobutoxybenzene; 3-Bromo-5-fluorophenyl isobutyl ether |

| CAS Number | 1309933-41-2 |

| Molecular Formula | C₁₁H₁₄BrFO |

| Molecular Weight | 247.13 g/mol |

| SMILES | CC(C)COC1=CC(F)=CC(Br)=C1 |

| InChI Key | Unique identifier (varies by protonation state, typically generated from SMILES) |

| Physical State | Colorless to pale yellow oil (at room temperature) |

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene generally follows two primary retrosynthetic pathways. The choice of pathway depends on the scale of production and the availability of starting materials.

Route A: Alkylation of 3-Bromo-5-fluorophenol (High Precision/Lab Scale)

This is the preferred route for medicinal chemistry applications due to the high regioselectivity and milder conditions. It involves the nucleophilic substitution of the phenolic oxygen onto an isobutyl halide.

Reagents:

-

Substrate: 3-Bromo-5-fluorophenol [CAS: 433939-27-6][1]

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) or 1-Iodo-2-methylpropane.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

).

Protocol:

-

Dissolution: Dissolve 3-Bromo-5-fluorophenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(2.0 eq) and stir at room temperature for 15 minutes to form the phenoxide anion. -

Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

-

Heating: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure ether.

Route B: Nucleophilic Aromatic Substitution (SNAr) (Industrial Scale)

For larger scales, starting from the electron-deficient 1-bromo-3,5-difluorobenzene is more cost-effective, though it requires harsher conditions.

Reagents:

-

Substrate: 1-Bromo-3,5-difluorobenzene [CAS: 461-96-1]

-

Nucleophile: Sodium Isobutoxide (generated in situ from Isobutanol + NaH).

-

Solvent: DMSO or NMP.

Mechanism: The isobutoxide anion attacks the aromatic ring at the position of one fluorine atom. The inductive effect of the bromine and the remaining fluorine stabilizes the Meisenheimer intermediate.

Retrosynthesis Diagram

Figure 1: Retrosynthetic analysis showing the two primary pathways to access the target scaffold.

Part 3: Applications in Drug Discovery

This molecule acts as a "diversity vector" in medicinal chemistry. The three substituents play distinct roles in Structure-Activity Relationship (SAR) studies.

The Isobutoxy Group (Lipophilic Pocket Filling)

The 2-methylpropoxy chain is a bulky, hydrophobic group. In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), this group is often positioned to penetrate deep hydrophobic pockets (selectivity filters) within the ATP-binding site. It provides:

-

Steric Bulk: Prevents rotation and locks conformation.

-

Lipophilicity (logP): Increases membrane permeability.

The Fluorine Atom (Metabolic Blocking)

Located meta to the bromine, the fluorine atom serves two purposes:

-

Metabolic Stability: It blocks the P450-mediated oxidation of the phenyl ring at the electron-rich position.

-

Electronic Tuning: It lowers the pKa of the ring system and modulates the reactivity of the bromine in cross-coupling reactions.

The Bromine Handle (Modular Coupling)

The bromine atom is the reactive site for installing the scaffold onto a larger drug core. It is highly reactive in Palladium-catalyzed cross-coupling reactions.

Standard Workflow: Suzuki-Miyaura Coupling To attach this scaffold to a heteroaryl core (e.g., a pyridine or indole):

-

Catalyst:

or -

Partner: Aryl Boronic Acid / Pinacol Ester.

-

Base: Aqueous

or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Experimental Workflow Diagram

Figure 2: Typical Suzuki-Miyaura coupling workflow utilizing the bromine handle.

Part 4: Handling & Safety Data

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for halogenated aromatic ethers .

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles with side shields. |

| Respiratory | May cause respiratory irritation (H335) | Handle only in a chemical fume hood. |

| Storage | Light sensitive; Oxidation potential | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

References

-

PubChem. (2025). 1-Bromo-3-fluoro-5-methylbenzene (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Hanaoka, K., et al. (2019). Mosquito Acetylcholinesterase as a Target for Novel Phenyl-Substituted Carbamates. PMC. Retrieved from [Link](Demonstrates synthesis of similar 3-bromo-5-fluorophenyl ethers via phenol alkylation).

Sources

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene physical properties

Technical Whitepaper: Physicochemical Profiling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Executive Summary

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (CAS 1309933-41-2) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by its unique meta-substitution pattern, this building block offers a strategic balance of electronic modulation (via electron-withdrawing halogen atoms) and lipophilic bulk (via the isobutoxy ether tail). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support its integration into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Structural Analysis

The compound features a tri-substituted benzene ring where the electronic push-pull effects are finely tuned. The bromine atom serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and alters the pKa of neighboring protons. The isobutoxy group acts as a lipophilic anchor, often used to fill hydrophobic pockets in protein targets.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene |

| Common Name | 1-Bromo-3-fluoro-5-isobutoxybenzene |

| CAS Number | 1309933-41-2 |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.11 g/mol |

| SMILES | CC(C)COC1=CC(F)=CC(Br)=C1 |

| InChI Key | CXPGTGGYDNGRCO-UHFFFAOYSA-N |

Physicochemical Properties

Note: Due to the specialized nature of this building block, values below combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) standard in early-phase discovery.

Table 2: Physical & Thermodynamic Properties

| Property | Value (Experimental/Predicted) | Context & Implication |

| Physical State | Colorless to pale yellow liquid | Low melting point due to asymmetry and ether linkage flexibility.[1] |

| Boiling Point | 265°C ± 20°C (at 760 mmHg) | High boiling point requires vacuum distillation (0.5–1.0 mmHg) for purification. |

| Density | 1.35 ± 0.06 g/cm³ | Denser than water; facilitates bottom-layer separation in aqueous extractions.[1] |

| LogP (Octanol/Water) | 4.21 ± 0.35 | Highly lipophilic. Requires non-polar solvents (Hexane/EtOAc) for chromatography. |

| Polar Surface Area (PSA) | 9.23 Ų | Low PSA suggests excellent blood-brain barrier (BBB) permeability potential.[1] |

| Refractive Index | 1.518 | Useful for purity assessment via refractometry during distillation. |

| Solubility | Soluble in DCM, THF, DMSO, MeOH | Insoluble in water.[1] DMSO stocks (10-20 mM) are stable at -20°C. |

Synthetic Methodology

The most robust route to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is the Williamson Ether Synthesis utilizing 3-Bromo-5-fluorophenol as the nucleophilic core. This approach is preferred over Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The weak acidity of the phenol requires a carbonate base to generate the reactive phenoxide.

Detailed Protocol

-

Reagent Setup:

-

Charge a dry round-bottom flask with 3-Bromo-5-fluorophenol (1.0 eq) and anhydrous Dimethylformamide (DMF) (5 mL per mmol substrate).[1]

-

Add Potassium Carbonate (

) (2.0 eq). Ensure the base is finely ground to maximize surface area.

-

-

Alkylation:

-

Add 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq) dropwise.

-

Note: Isobutyl bromide is sterically hindered compared to primary alkyl halides; adding Sodium Iodide (0.1 eq) can catalyze the reaction via the Finkelstein mechanism (in-situ conversion to iodide).

-

-

Reaction Conditions:

-

Heat the mixture to 60–80°C under an inert atmosphere (

or Ar) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol starting material will disappear (

-

-

Workup & Purification:

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate or Diethyl Ether (3x).

-

Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography on silica gel using a gradient of 100% Hexanes

5% EtOAc/Hexanes.

-

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Strategic Utility Flow

Figure 2: Functionalization logic for medicinal chemistry applications.[1]

-

Metabolic Stability: The fluorine substituent at the C3 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site, extending the half-life (

) of the final drug candidate.[1] -

Lipophilicity Tuning: The isobutoxy group adds significant lipophilicity (+LogP), which can be leveraged to improve membrane permeability in polar lead compounds.

-

Orthogonal Reactivity: The bromine handle allows for late-stage diversification, enabling the rapid synthesis of analog libraries.

Handling & Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive; store in amber glass.

-

Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is toxic to aquatic life with long-lasting effects (H411).

References

-

PubChem Compound Summary. (2025). 1-Bromo-3-fluoro-5-methylbenzene (Analogue Reference). National Center for Biotechnology Information. Link

-

BLD Pharm. (2025). 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene Product Data. BLD Pharm. Link

-

Sigma-Aldrich. (2025).[2] 3-Bromo-5-fluorophenol (Precursor) Safety Data Sheet. Merck KGaA.[2] Link

-

Organic Syntheses. (1935). Alkylation of Phenols: General Procedures. Org. Synth. 15, 24. Link

Sources

Comprehensive Spectral Profiling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene: A Guide to NMR, IR, and MS Interpretation

Executive Summary

In modern drug discovery and agrochemical development, tri-substituted halogenated benzenes serve as indispensable scaffolds. Specifically, 1-bromo-3-fluoro-5-(2-methylpropoxy)benzene (also known as 1-bromo-3-fluoro-5-isobutoxybenzene) provides a unique combination of synthetic handles. The bromine atom is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates lipophilicity and metabolic stability, and the isobutoxy ether provides steric bulk and electron density.

This whitepaper provides a rigorous, causal analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) data for this compound. Rather than merely listing data points, this guide deconstructs the quantum mechanical and thermodynamic principles governing the spectral output, establishing a self-validating framework for structural elucidation.

Structural & Physicochemical Profiling

Before interpreting spectral data, we must establish the spatial and electronic relationships within the molecule. The compound is a 1,3,5-trisubstituted benzene ring, meaning its three aromatic protons occupy positions 2, 4, and 6. This symmetry dictates specific scalar coupling pathways, particularly concerning the highly NMR-active

-

Molecular Formula: C

H -

Molecular Weight: 247.10 g/mol

-

Isotopic Signature: The presence of a single bromine atom dictates a near 1:1 ratio of [M]

and [M+2]

Fig 1. Orthogonal spectral elucidation workflow.

Spectroscopic Elucidation & Causality

H NMR Spectroscopy

The

Table 1: Predicted

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Integration | Assignment |

| Isobutoxy -CH | 1.02 | Doublet (d) | 6H | -CH(CH | |

| Isobutoxy -CH- | 2.08 | Nonet (m) | 1H | -CH (CH | |

| Isobutoxy -OCH | 3.68 | Doublet (d) | 2H | -O-CH | |

| Ar-H (H-4) | 6.53 | Doublet of doublets (dd) | 1H | Between F and OR | |

| Ar-H (H-2) | 6.79 | Doublet of doublets (dd) | 1H | Between Br and F | |

| Ar-H (H-6) | 6.86 | Multiplet (m) | 1H | Between Br and OR |

Expertise & Causality:

The chemical shifts of the aromatic protons are not random; they are the sum of empirical substituent increments relative to base benzene (7.27 ppm). For instance, H-4 is ortho to the strongly electron-donating ether (-0.40 ppm) and ortho to fluorine (-0.30 ppm), making it the most shielded aromatic proton at ~6.53 ppm.

Crucially, the

C & F NMR Spectroscopy

Carbon-13 NMR in fluorinated aromatics is characterized by massive scalar couplings transmitted directly through the carbon-fluorine bonds via the Fermi contact interaction.

Table 2: Predicted

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| Isobutoxy -CH | 19.1 | Singlet (s) | - | Aliphatic Methyls |

| Isobutoxy -CH- | 28.2 | Singlet (s) | - | Aliphatic Methine |

| Isobutoxy -OCH | 75.4 | Singlet (s) | - | Aliphatic Methylene |

| C-4 | 101.5 | Doublet (d) | Aromatic C-H (ortho to F) | |

| C-2 | 112.3 | Doublet (d) | Aromatic C-H (ortho to F) | |

| C-6 | 115.8 | Doublet (d) | Aromatic C-H (para to F) | |

| C-1 (Br) | 122.4 | Doublet (d) | Aromatic C-Br (meta to F) | |

| C-5 (OR) | 160.2 | Doublet (d) | Aromatic C-O (meta to F) | |

| C-3 (F) | 163.5 | Doublet (d) | Aromatic C-F |

Expertise & Causality:

The

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups mapped by NMR.

Table 3: Key FT-IR Bands (ATR-FTIR)

| Wavenumber (cm | Intensity | Assignment |

| 3075 | Weak | Aromatic C-H stretch |

| 2960, 2872 | Medium | Aliphatic C-H stretch (isobutoxy group) |

| 1595, 1450 | Strong | Aromatic C=C stretch (ring breathing) |

| 1255 | Strong | Asymmetric C-O-C stretch (alkyl aryl ether) |

| 1120 | Strong | C-F stretch |

| 685 | Strong | C-Br stretch / Aromatic C-H out-of-plane bend |

Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, alkyl aryl ethers with a

Table 4: EI-MS Fragmentation (70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment |

| 248 / 246 | 25 / 25 | [M] |

| 192 / 190 | 98 / 100 | [M - C |

| 189 / 191 | 15 / 15 | [M - C |

| 164 / 162 | 30 / 31 | [M - C |

Expertise & Causality:

The base peak at m/z 190/192 represents the loss of 56 Da (isobutene). Because the isobutoxy group possesses

Fig 2. Primary EI-MS fragmentation pathways for the isobutoxy ether.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following standardized workflows must be employed. Each protocol contains an internal validation mechanism.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -

Instrument Tuning (Self-Validation): Lock the spectrometer to the deuterium frequency of CDCl

(7.26 ppm for -

Acquisition:

- H NMR: 16 scans, 30° pulse angle, 10-second relaxation delay (to ensure accurate integration of the isobutoxy group).

-

C NMR: 512 scans, composite pulse decoupling (CPD) to remove

Protocol B: ATR-FTIR Analysis

-

Background Subtraction (Self-Validation): Prior to sample loading, acquire a background spectrum (32 scans, 4 cm

resolution) on the clean diamond crystal to mathematically subtract atmospheric CO -

Sample Loading: Apply 1–2 drops of the neat liquid directly onto the diamond ATR crystal. Ensure full coverage of the sensor.

-

Acquisition: Apply the pressure anvil (if the sample is highly viscous or semi-solid) to ensure intimate contact with the evanescent wave. Acquire 32 scans.

Protocol C: GC-MS Analysis

-

Calibration (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria.

-

Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade hexane.

-

Injection & Acquisition: Inject 1

L using a split ratio of 50:1. Use a standard non-polar column (e.g., HP-5MS). Set the electron ionization source to exactly 70 eV to ensure the fragmentation pattern matches established thermodynamic libraries.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link][2]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][3]

Sources

Purity and characterization of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Technical Whitepaper: Quality Assurance and Structural Validation of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Executive Summary & Molecular Profile

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (CAS: Variable/Analogous to 1309933-61-6 series) is a trisubstituted benzene derivative serving as a high-value intermediate in medicinal chemistry.[1][2] Its structural utility lies in its orthogonality: the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom acts as a metabolic blocker or electronic modulator, and the isobutoxy (2-methylpropoxy) group provides lipophilicity and steric bulk.[1]

This guide establishes a self-validating quality control framework. Unlike simple commodity chemicals, the validation of this intermediate requires a multi-modal approach to ensure the integrity of the 1,3,5-substitution pattern and the absence of potent phenolic precursors.

Molecular Specifications:

-

IUPAC Name: 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene[1][2]

-

Molecular Formula: C

H -

Molecular Weight: ~247.11 g/mol [1]

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.[1][2]

Synthetic Context & Impurity Origins

To accurately characterize purity, one must understand the genesis of the molecule. The most robust industrial route is the Williamson Ether Synthesis , utilizing 3-bromo-5-fluorophenol and an isobutyl halide.[1][2] This pathway dictates the critical impurity profile.

The Synthetic Pathway (Logic for Impurities)

The reaction involves the deprotonation of the phenol by a base (e.g., K

Reaction Scheme:

Critical Impurity Profiling

Based on this mechanism, the following impurities are critical quality attributes (CQAs):

| Impurity Type | Specific Compound | Origin/Cause | Detection Method |

| Starting Material A | 3-Bromo-5-fluorophenol | Incomplete conversion; stoichiometry errors.[1][2] Critical: Phenols poison downstream Pd-catalysts.[1][2] | HPLC (Polar), 19F NMR |

| Starting Material B | 1-Bromo-2-methylpropane | Excess reagent remaining due to poor workup.[1][2] | GC-FID (Volatile) |

| Side Product C | Isobutylene (Gas) | Elimination (E2) of alkyl halide under basic conditions.[1][2] | Headspace GC (rarely remains) |

| Regioisomer D | 1-Bromo-2-fluoro-4-...[1][2] | Only present if the starting phenol was regio-impure.[1] | 1H NMR (Coupling patterns) |

Visualization: Synthesis & Control Strategy

The following workflow illustrates the origin of impurities and the logical control points for purification.

Figure 1: Synthetic origin of impurities and the critical control point (Caustic Wash) for removing phenolic residues.[1][2]

Analytical Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The 1,3,5-substitution pattern creates a distinct symmetry in the aromatic region.

Protocol:

-

Dissolve 10-15 mg of sample in 0.6 mL CDCl

. -

Acquire 1H NMR (min 400 MHz) and 19F NMR (decoupled).[2]

Expected Data & Interpretation:

| Region | Shift ( | Multiplicity | Integration | Assignment & Logic |

| Aromatic | ~6.8 - 7.1 ppm | Multiplets | 3H | The three aromatic protons are chemically non-equivalent but magnetically similar.[1][2] Look for Triplet of Triplets patterns due to coupling with Fluorine ( |

| Aliphatic | ~3.7 ppm | Doublet ( | 2H | The |

| Aliphatic | ~2.1 ppm | Multiplet (Septet) | 1H | The methine |

| Aliphatic | ~1.0 ppm | Doublet ( | 6H | The two terminal methyl groups |

Self-Validation Check:

-

Is the O-CH2 signal a doublet? If it is a triplet, you have n-butoxy (wrong isomer).[1][2] If it is a singlet, you may have lost the isopropyl tail or formed a different ether.

-

19F NMR: Should show a single sharp peak around -110 ppm (relative to CFCl

).[1][2] Multiple F peaks indicate regioisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to quantify purity and detect the less volatile phenolic impurity.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization, sharpening the peak).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 50% B to 95% B over 15 minutes. (The isobutoxy group makes the molecule highly lipophilic, requiring high organic content to elute).

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]

Logic: The starting phenol is more polar and will elute significantly earlier (lower Retention Time) than the highly lipophilic product.

Mass Spectrometry (GC-MS)

Essential for confirming the presence of Bromine.

-

Diagnostic Pattern: Look for the molecular ion

and -

Validation: The peak heights for M and M+2 must be approximately 1:1 (50.7% vs 49.3%), characteristic of the natural abundance of

Br and

Analytical Decision Tree

Use this logic flow to troubleshoot purity issues during development.

Figure 2: Analytical decision tree for rapid purity assessment.

Stability & Handling

-

Hydrolysis Risk: While aryl ethers are generally stable, the simultaneous presence of electron-withdrawing groups (F, Br) can sensitize the ring to nucleophilic attack under extreme conditions. However, under standard storage, the ether linkage is robust.

-

Light Sensitivity: Aryl bromides can undergo photolytic debromination.[2] Store in amber vials.

-

Storage: 2-8°C is recommended to minimize any potential slow elimination or oxidation, though the compound is likely stable at room temperature for short periods.[1]

References

-

International Conference on Harmonisation (ICH). (2006).[2][3][4] ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4][5] Retrieved from [Link]

-

Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational chemistry grounding).

-

National Institute of Standards and Technology (NIST). (2023).[2] 1-Bromo-3-fluoro-5-substituted benzene analogs: Mass Spectral Data. NIST Chemistry WebBook.[1] Retrieved from [Link][2]

-

Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1][2] Retrieved from [Link]

Sources

- 1. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 2. 1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]

A Comprehensive Technical Guide to the Inferred Safety and Handling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

An In-depth Technical Guide for Researchers and Scientists

Section 1: Introduction and Scope of this Guide

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (CAS No. 1309933-41-2) is a halogenated aromatic ether.[1] Its polysubstituted benzene ring structure makes it a potentially valuable intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research. The presence of bromine, fluorine, and an isobutoxy group offers multiple reactive sites for further chemical modification.

A critical challenge for researchers handling this compound is the absence of a comprehensive, publicly available, and experimentally verified Safety Data Sheet (SDS). This guide has been developed to address this information gap. As a Senior Application Scientist, the objective is not merely to list procedures but to build a robust safety framework from first principles.

Core Principle of this Guide: In the absence of specific toxicological and safety data, a conservative approach is mandatory. The safety and handling protocols outlined herein are inferred from the known hazards of its constituent chemical moieties—brominated aromatics, fluorinated aromatics, and ethers—and data from structurally analogous compounds. This document empowers researchers to manage the risks of this novel compound by understanding the causality behind each safety recommendation. All protocols must be validated within the context of your institution's specific safety policies and a thorough risk assessment must be conducted before any work commences.

Section 2: Physicochemical Profile and Inferred Hazard Identification

To build a reliable safety profile, we must deconstruct the molecule and analyze the hazards associated with its functional components.

-

Bromobenzene Moiety: Halogenated benzenes, particularly brominated ones, are known for potential organ toxicity.[2] They are often classified as skin and eye irritants and can be harmful if ingested or inhaled.[2][3] Chronic exposure may pose risks to the liver and kidneys.[2]

-

Fluorobenzene Moiety: The presence of fluorine can alter the metabolic profile of the molecule. A significant, though often overlooked, risk is the generation of highly toxic and corrosive hydrogen fluoride (HF) gas during combustion or thermal decomposition.[4]

-

Isobutoxy Ether Group: While aromatic ethers are generally more stable than their aliphatic counterparts, this functional group suggests the compound is a liquid with low water solubility, typical of many organic solvents.[5]

Physicochemical Data Summary

The following table summarizes the known and predicted properties of the compound.

| Property | Value / Description | Source |

| CAS Number | 1309933-41-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrFO | Inferred |

| Molecular Weight | 249.10 g/mol | Inferred |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from analogs[6] |

| Solubility | Predicted to be insoluble in water; soluble in common organic solvents | [5] |

Inferred GHS Hazard Classification

Based on the analysis of structural analogs, the following GHS classification should be provisionally adopted. This represents a conservative assessment intended to ensure maximum protection.

| Hazard Class | Inferred GHS Category | Rationale & Potential Health Effects |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Based on analogs like 1-Bromo-3-fluoro-5-methylbenzene.[7] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common classification for halogenated aromatics.[6][7][8] May cause redness, pain, and inflammation.[5] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact with splashes could cause significant pain, redness, and watering of the eyes.[5][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors may irritate the nose, throat, and lungs.[7][8] Symptoms can include headache, dizziness, and nausea.[3][4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 (Toxic to aquatic life with long lasting effects) | Brominated aromatic compounds are often persistent and toxic to aquatic organisms.[4] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with robust engineering controls, supplemented by rigorously selected PPE.

Engineering Controls

The primary defense against exposure is to handle the compound within a controlled environment.

-

Fume Hood: All handling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][10][11]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][9] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is a system designed to protect the user from the specific, inferred hazards of the chemical.

| Protection Type | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or ANSI Z87.1) or a full-face shield. | Protects against splashes of this inferred eye irritant.[4][12][13] Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Fluoro rubber (FKM) or heavy-duty Nitrile). | Halogenated compounds can permeate standard thin gloves. Always check the manufacturer's glove compatibility chart. Gloves must be inspected before use and changed immediately if contamination is suspected.[12][13] |

| Skin & Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities (>50 mL), a chemically resistant apron is recommended. | Provides a barrier against accidental skin contact.[4][9] Contaminated clothing must be removed immediately.[4][14] |

| Respiratory Protection | Not required for standard operations within a fume hood. | For spill cleanup or situations with potential for high vapor concentration, a full-face respirator with an organic vapor cartridge should be used by trained personnel.[4][12] |

Diagram: PPE Selection Workflow

Caption: Figure 1: PPE Selection Workflow

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to a standardized protocol is crucial for minimizing risk and ensuring reproducible, safe experimental outcomes.

Detailed Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage of opened containers, consider using an inert atmosphere (e.g., Nitrogen or Argon).

-

Dispensing: Use only clean, compatible glassware or syringes for transfers. Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge, a potential ignition source.[4] Use non-sparking tools.[4][12]

-

Avoid Contamination: Never return unused chemical to the original container.

-

Post-Handling: After use, securely seal the container. Wipe down the external surface of the container and the work area in the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][8] Do not eat, drink, or smoke in the work area.[4]

Storage Requirements

Proper storage is vital for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][9][15]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[4][6][9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][8][10]

-

Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[3][4][6]

Section 5: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

-

Control Ignition Sources: Remove all sources of ignition from the spill area.[4][15]

-

Containment (for small spills): Wearing appropriate PPE (including respiratory protection if needed), contain the spill using an inert absorbent material like vermiculite, sand, or diatomite.[14] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][15]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][8]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][8][14] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[4][6][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water.[4][6] Never give anything by mouth to an unconscious person.[5][12] Call a physician or poison control center immediately.[4][12]

Diagram: Emergency Response Decision Tree

Caption: Figure 2: Emergency Response Protocol

Section 6: Conclusion

The safe handling of novel chemical entities like 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is a cornerstone of responsible scientific research. While direct empirical safety data is lacking, a thorough analysis of its chemical structure allows for the development of a robust and conservative safety protocol. Researchers and drug development professionals must treat this compound with the caution it warrants, adhering strictly to the engineering controls, PPE requirements, and handling procedures outlined in this guide. Always prioritize a culture of safety and perform a comprehensive risk assessment before commencing any new experimental work.

Section 7: References

-

Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. (2025). Thermo Fisher Scientific.

-

Safety Data Sheet for 1-Bromo-3-(trifluoromethoxy)benzene. (2025). Thermo Fisher Scientific.

-

Safety Data Sheet for 1-BROMO-4-FLUOROBENZENE. S D Fine-Chem Limited.

-

Safety Data Sheet for 1-Bromo-4-(2-bromopropan-2-yl)benzene. (2025). ChemScene.

-

1-Bromo-3-fluoro-5-methylbenzene Safety and Hazards. PubChem, National Library of Medicine.

-

Safety Data Sheet for 1-bromo-2-(3-chloropropoxy)benzene. ECHEMI.

-

Safety Data Sheet for 1-Bromo-3-fluorobenzene. (2017). Synquest Labs.

-

Safety Data Sheet for 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene. Echemi.

-

Safety Data Sheet for 1-Bromo-3,5-bis(trifluoromethyl)benzene. (2025). Thermo Fisher Scientific.

-

Safety Data Sheet for Benzene. Carl ROTH.

-

Hazardous Substance Fact Sheet for Bromobenzene. (2008). New Jersey Department of Health.

-

Safety Data Sheet for 1-Bromo-3-chlorobenzene. (2025). Thermo Fisher Scientific.

-

Safety Data Sheet for ((3-Bromopropoxy)methyl)benzene. (2025). MedChemExpress.

-

1-BRomo-3-fluoro-5-(2-methylpropoxy)benzene Product Information. BLDpharm.

-

Safety Data Sheet for Benzene. (2025). Sigma-Aldrich.

-

1-Bromo-3-chloro-5-fluorobenzene Safety and Hazards. PubChem, National Library of Medicine.

-

Navigating the Safety and Handling of (3-Bromo-2-methylpropyl)benzene: A Technical Guide for Researchers. Benchchem.

-

1-Bromo-3-fluoro-2-methylbenzene Safety Information. Sigma-Aldrich.

-

Material Safety Data Sheet for Synthetic Beeswax. (2011). Spectrum Chemical.

Sources

- 1. 1309933-41-2|1-BRomo-3-fluoro-5-(2-methylpropoxy)benzene|BLD Pharm [bldpharm.com]

- 2. nj.gov [nj.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, a substituted aromatic compound with potential applications as a structural motif in medicinal chemistry. Due to the absence of extensive published data for this specific molecule, this document synthesizes predictive analysis based on first principles of physical organic chemistry with a robust, detailed protocol for experimental determination. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a predicted solubility profile across a range of common organic solvents, and present a step-by-step methodology for researchers to obtain precise quantitative solubility data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

In pharmaceutical research and synthetic chemistry, solubility is not merely a physical property; it is a critical parameter that dictates the viability of a compound for further development.[1][2] Poor solubility can lead to significant challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.[3][4] For an intermediate like 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, knowledge of its solubility profile is essential for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient chemical transformation.

-

Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification methods.

-

Formulation Development: For compounds that may be advanced as drug candidates, solubility is a primary determinant of drug delivery and absorption.[3][5]

This guide addresses the specific solubility properties of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, providing both a theoretical framework and a practical approach to its characterization.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex intermolecular forces at play between solute and solvent molecules.[6][7] To predict the solubility of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, we must first analyze its molecular structure.

Molecular Structure:

-

Aromatic Core: A benzene ring, which is generally nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Halogen Substituents (Br, F): The bromo and fluoro groups are electronegative, introducing polarity and dipole moments into the molecule. These groups can participate in dipole-dipole interactions.

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

-

Isobutyl Group (-CH₂CH(CH₃)₂): This is a nonpolar, aliphatic chain that contributes to the molecule's lipophilicity and will favor interactions with nonpolar solvents through London dispersion forces.

Overall Polarity Assessment: The molecule presents a mixed character. The halogen and ether groups impart polarity, while the benzene ring and isobutyl chain contribute significant nonpolar character. This duality suggests that the compound will not be soluble at either extreme of the polarity spectrum (e.g., highly polar water or very nonpolar hexane) but will likely exhibit good solubility in solvents of intermediate polarity.

Based on this structural analysis, a qualitative solubility profile can be predicted. This information is crucial for guiding initial solvent screening experiments.

Table 1: Predicted Solubility of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aromatic | Toluene, Xylene | High | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking and dispersion forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The isobutyl group will interact favorably, but the polar halogen and ether groups will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | High | These solvents effectively balance polarity to solvate the halogen and ether groups with nonpolar character to interact with the aromatic ring and alkyl chain. THF and DCM are often excellent solvents for such structures. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ether linkage can accept hydrogen bonds from the solvent. However, the energy required to disrupt the solvent's strong hydrogen-bonding network to accommodate the large nonpolar regions of the solute may limit solubility.[8] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are strong, versatile solvents capable of engaging in strong dipole-dipole interactions and solvating a wide range of organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

While predictions are invaluable for initial screening, precise quantitative data requires rigorous experimental determination. The following protocol describes the isothermal equilibrium method, a reliable technique for measuring the solubility of a solid compound in an organic solvent.[9][10]

Causality and Principle of the Method

This method is based on creating a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the excess, undissolved solid. By measuring the concentration of the solute in the clear, saturated supernatant, we can determine the maximum amount of solute that can dissolve in the solvent at that specific temperature. Constant agitation is critical to ensure equilibrium is reached, and centrifugation or filtration is essential to separate the supernatant without disturbing the equilibrium.

Materials and Equipment

-

1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of holding the selected vials/flasks

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is fully established.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For more robust separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Extraction: Carefully extract a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the solute. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in standard units such as mg/mL or mol/L.

// Node Definitions A [label="1. Add Excess Solute\nto Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Known Volume\nof Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Equilibrate\n(24-48h at constant T°)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Settle / Centrifuge\nto Separate Phases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Extract Aliquot\nof Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Dilute Sample\nfor Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Analyze via\nHPLC / GC", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Calculate\nSolubility (mg/mL)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Define Solute/Solvent System"]; B -> C [label="Create Slurry"]; C -> D [label="Achieve Equilibrium"]; D -> E [label="Isolate Saturated Solution"]; E -> F [label="Prepare for Quantification"]; F -> G [label="Bring into Linear Range"]; G -> H [label="Determine Concentration"]; } enddot Caption: Workflow for experimental solubility determination.

Interpretation and Application in Drug Development

The experimentally determined solubility data is invaluable. For instance, high solubility in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate suggests these are excellent candidates for reaction media and for use in extractive workups. Moderate solubility in an alcohol like ethanol could indicate that an ethanol/water mixture might be a suitable system for recrystallization, where the compound is soluble in the hot solvent but precipitates upon cooling or addition of the anti-solvent (water).

Understanding these relationships allows scientists to make informed, data-driven decisions, accelerating the development timeline and avoiding costly late-stage failures.[4][5]

Conclusion

While no specific public data exists for the solubility of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, a thorough analysis of its molecular structure allows for reliable qualitative predictions. The compound's mixed polarity suggests high solubility in polar aprotic solvents like THF and DCM, and moderate solubility in polar protic solvents. For drug development and synthetic chemistry professionals, these predictions must be confirmed by robust experimental data. The detailed isothermal equilibrium protocol provided herein offers a self-validating system to generate the precise quantitative data needed to guide solvent selection, optimize reaction and purification conditions, and ultimately, facilitate the successful application of this compound in research and development.

References

- Vertex AI Search. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.

- Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.

- RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Biomedical and Pharmacology Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- National Center for Biotechnology Information. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. veranova.com [veranova.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Suzuki coupling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of HIF-2

While aryl bromides are standard electrophiles, the specific substitution pattern of Substrate-A —featuring a meta-fluoro electron-withdrawing group (EWG) and a meta-isobutoxy electron-donating group (EDG)—creates a unique "push-pull" electronic environment. This guide provides two validated protocols: a robust "General Purpose" method for standard boronic acids and a "High-Performance" method for sterically hindered or unstable coupling partners.

Substrate Analysis & Mechanistic Insight

Electronic and Steric Profile

To select the correct catalyst, we must first analyze the substrate's properties:

-

Electronic Activation: The Fluorine atom at the C3 position exerts an inductive withdrawing effect (-I), activating the C1-Br bond toward oxidative addition compared to an unsubstituted phenyl bromide.

-

Electronic Deactivation: The 2-methylpropoxy (isobutoxy) group at C5 exerts a mesomeric donating effect (+M), slightly increasing electron density in the ring.

-

Net Reactivity: The inductive effect of Fluorine generally dominates, making Substrate-A moderately activated. However, the presence of the alkoxy group increases the risk of protodehalogenation (side reaction) if the catalytic cycle stalls, particularly during the transmetallation step.

-

Sterics: The substituents are in the meta positions (3,5). They do not sterically crowd the Pd center during oxidative addition (unlike ortho substituents), but they increase the lipophilicity of the molecule, necessitating careful solvent selection.

The Catalytic Cycle (Visualized)

The following diagram illustrates the specific pathway for Substrate-A , highlighting the critical oxidative addition complex.

Figure 1: Catalytic cycle for the coupling of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene. Note that the oxidative addition (Red) is facilitated by the meta-F atom.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Rationale: This protocol uses Pd(dppf)Cl2 , a robust bis-phosphine catalyst that resists oxidation and works well with electron-poor aryl bromides. The solvating power of Dioxane/Water ensures the lipophilic isobutoxy substrate remains in solution while dissolving the inorganic base.

Materials:

-

Substrate-A: 1.0 equiv (e.g., 247 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2), 3-5 mol%

-

Base: Potassium Carbonate (K2CO3), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (0.03 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

-

Base Addition: Inject 2.0 M aq. K2CO3 (3.0 equiv). Note: The mixture will become biphasic.

-

Reaction: Heat the block/bath to 85–90 °C with vigorous stirring (critical for biphasic transfer).

-

Monitoring: Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4–6 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (

) and brine. Dry over Na2SO4.[1]

Protocol B: High-Performance Method (Challenging Partners)

Recommended for sterically hindered boronic acids, unstable 2-heterocyclic boronates, or if Protocol A yields <50%.

Rationale: This protocol utilizes XPhos Pd G3 (Buchwald Generation 3 Precatalyst). The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, accelerates reductive elimination, preventing side reactions like dehalogenation. Potassium Phosphate is used as a milder, more soluble base in the organic-rich phase.

Materials:

-

Substrate-A: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4), 0.5 M aqueous or finely ground solid (2.0 equiv)

-

Solvent: THF : Water (10:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: Add Substrate-A, Boronic Acid, and XPhos Pd G3 to the vial.

-

Inert Atmosphere: Purge with Argon. Oxygen exclusion is more critical with electron-rich phosphines.

-

Solvent/Base: Add THF (degassed) and the aqueous K3PO4 solution.

-

Reaction: Heat to 60 °C . (Note the lower temperature compared to Protocol A; highly active catalysts often degrade at >80 °C over long periods).

-

Completion: Reaction is often complete in <1 hour.

Data Summary & Troubleshooting

Table 1: Solvent & Base Screening Matrix (Model Data)

| Entry | Catalyst | Base | Solvent | Temp (°C) | Conv.[2][3] (%) | Observation |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 75% | Slow, some homocoupling |

| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | >98% | Standard Robust Condition |

| 3 | Pd(OAc)2/PPh3 | K3PO4 | DMF | 100 | 60% | Significant dehalogenation |

| 4 | XPhos Pd G3 | K3PO4 | THF/H2O | 60 | >99% | Best for difficult partners |

Troubleshooting Guide:

-

Issue: Protodehalogenation (Product is 1-fluoro-3-(2-methylpropoxy)benzene).

-

Cause: The catalytic cycle is stalling after oxidative addition. The Pd-Ar species is capturing a hydride (often from the solvent or base impurities) instead of transmetallating.

-

Fix: Switch to Protocol B (XPhos). The bulky ligand speeds up the cycle. Alternatively, use anhydrous conditions (Toluene/Base solid) to remove water as a proton source.

-

-

Issue: Low Conversion of Substrate-A.

-

Cause: Substrate insolubility. The isobutoxy group makes the molecule greasy.

-

Fix: Increase the volume of organic solvent (Dioxane or THF). Avoid highly polar solvents like DMF/DMSO unless necessary, as they may inhibit the catalyst.

-

Workflow Visualization

The following diagram outlines the decision-making process for optimizing this specific coupling.

Figure 2: Optimization workflow for Substrate-A coupling.

Safety & Handling

-

Fluorine Content: While the C-F bond is stable under Suzuki conditions, avoid extremely harsh reducing conditions (e.g., Lithium metal) which could cleave the fluoride.

-

Bromide Toxicity: Aryl bromides are potential irritants and sensitizers. Handle in a fume hood.

-

Residual Palladium: For pharmaceutical applications, the lipophilic nature of the product may retain Pd species. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

Introduction: Navigating the Challenges of Electron-Rich and Sterically Encumbered Substrates in C-N Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and materials science by enabling the synthesis of complex aryl amines, which are ubiquitous motifs in pharmaceuticals and functional organic materials.[1][3] While the reaction has seen continuous improvement through the development of sophisticated catalyst systems, certain substrate classes remain challenging.

This application note addresses the specific challenges associated with the Buchwald-Hartwig amination of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene , a substrate characterized by both electronic enrichment and steric hindrance. The presence of two electron-donating groups (fluoro and isobutoxy) on the aryl bromide deactivates the substrate towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the bulky 2-methylpropoxy (isobutoxy) group can sterically impede the approach of the amine and the catalyst, potentially slowing the reaction and promoting side reactions such as hydrodehalogenation.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will discuss the rational selection of catalyst components, provide a detailed, field-proven protocol for the amination reaction, and outline a preparatory route for the substrate itself, which is not readily commercially available.

Part 1: Synthesis of the Starting Material: 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene

To facilitate research utilizing this substrate, we first propose a reliable synthetic route starting from the commercially available precursor, 3-fluoro-5-(2-methylpropoxy)aniline. The synthesis involves a standard Sandmeyer reaction, a robust method for converting anilines to aryl bromides.

Protocol 1: Synthesis via Sandmeyer Reaction

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-(2-methylpropoxy)aniline (1.0 eq.) in a solution of 48% hydrobromic acid (HBr, 3.0 eq.) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-fluoro-5-(2-methylpropoxy)benzene.

-

Part 2: Strategic Considerations for the Buchwald-Hartwig Amination

The success of the amination of this challenging substrate hinges on the judicious selection of the catalyst system and reaction conditions. The goal is to promote the desired C-N bond formation while suppressing undesired side reactions.

The Catalyst System: Why Bulk and Electron-Rich Ligands are Crucial

For electron-rich and sterically hindered aryl bromides, the rate-limiting step is often the reductive elimination from the palladium center. To overcome this, highly active catalyst systems are required.

-

Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts offer convenience and reproducibility by avoiding the need for in-situ catalyst formation.[4] We recommend using a palladacycle precatalyst such as XPhos Pd G3 or generating the active catalyst in situ from tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) .

-

Ligand Selection: The choice of phosphine ligand is paramount. For this substrate class, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1][5] These ligands promote both the oxidative addition and the crucial reductive elimination step.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for challenging couplings. Its steric bulk helps to accelerate the reductive elimination.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The diisopropoxy groups enhance the electron-donating ability of the ligand, which can be beneficial for the oxidative addition of electron-rich aryl halides.

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand is particularly effective for coupling primary amines and amides and can show enhanced reactivity in certain cases.[6][7]

-

We recommend XPhos as a primary choice due to its broad applicability and proven track record with hindered substrates.

The Base: Balancing Reactivity and Substrate Compatibility

A strong, non-nucleophilic base is required to deprotonate the amine (or the palladium-amine complex) to generate the active nucleophile.

-

Sodium tert-butoxide (NaOtBu): This is often the base of choice due to its high basicity, which generally leads to the fastest reaction rates.[6]

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is particularly useful when the substrate contains base-sensitive functional groups, such as esters or enolizable ketones.[6]

-

Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective, especially in polar aprotic solvents. It can be a good choice to minimize base-induced side reactions.[8][9]

For this specific substrate, which lacks highly base-sensitive groups, NaOtBu is recommended to maximize the reaction rate.

Solvent Selection: The Medium for Success

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

-

Toluene: A common and effective non-polar solvent for Buchwald-Hartwig aminations.[8]

-

1,4-Dioxane: A polar aprotic solvent that can sometimes offer improved solubility and reactivity.[6][8]

-

tert-Butanol: Can be used as a solvent or co-solvent and is sometimes beneficial, particularly when using potassium tert-butoxide as the base.

We recommend toluene as the solvent of choice for this reaction.

Part 3: Detailed Application Protocol

This protocol describes the amination of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene with a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines.

Reaction Scheme

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molarity/Purity |

| 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene | (Not assigned) | 261.13 | 1.0 | >97% |

| Morpholine | 110-91-8 | 87.12 | 1.2 | >99% |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 (1 mol% Pd) | 97% |

| XPhos | 564483-18-7 | 476.67 | 0.024 (2.4 mol%) | 98% |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | >97% |

| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | DriSolv® or equiv. |

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol

-

Reaction Setup (under an inert atmosphere, e.g., in a glovebox or using Schlenk technique):

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the tube with a rubber septum.

-

If not in a glovebox, evacuate the tube and backfill with argon. Repeat this cycle three times.

-

-

Addition of Reagents:

-

Add anhydrous toluene (5 mL) via syringe.

-

Add 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene (261 mg, 1.0 mmol). If it is a solid, it can be added with the other solids in step 1.

-

Add morpholine (105 µL, 1.2 mmol) via syringe.

-

-

Reaction:

-

Place the sealed tube in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots (under argon) and quenching with a drop of water and ethyl acetate.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of 5% to 30% ethyl acetate in hexanes) to afford the desired N-arylated amine product.

-

Part 4: The Catalytic Cycle and Troubleshooting

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization.

The Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond. This step can be slow for electron-rich substrates.[4]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form the palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. This is often the rate-determining step for hindered substrates.[5]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient temperature; poor solubility. | Use a fresh batch of palladium precatalyst and ligand. Ensure anhydrous and inert conditions. Increase temperature modestly (e.g., to 120 °C in a sealed tube). Screen an alternative solvent like 1,4-dioxane. |

| Significant Hydrodehalogenation | Presence of water or other protic impurities; slow reductive elimination. | Rigorously dry all reagents and solvents. Ensure a strictly inert atmosphere. Consider a slightly more electron-donating ligand like RuPhos to potentially accelerate reductive elimination relative to side reactions. |

| Formation of Biaryl Homocoupling | High temperature or catalyst loading. | Try reducing the reaction temperature or the catalyst loading after initial optimization. |

Conclusion

The Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-(2-methylpropoxy)benzene, while challenging, is a highly achievable transformation with the appropriate selection of modern catalyst systems and careful execution. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, in combination with a strong base like NaOtBu, is critical to overcoming the inherent difficulties of this electron-rich and sterically hindered substrate. The protocols and strategic insights provided in this guide offer a robust starting point for researchers to successfully synthesize novel N-aryl compounds, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry. Available at: [Link]

-